molecular formula C33H21NO7S2 B11994168 DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B11994168
M. Wt: 607.7 g/mol
InChI Key: KLLXAZIVRXBUDO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

    DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound with a unique structure. It consists of two naphthyl groups, a hydroxyimino functional group, and two sulfonate groups attached to a fluorene core.

  • The compound’s chemical formula is C34H22O6S2 , and its molecular weight is approximately 430.54 g/mol .
  • It exhibits interesting optical properties due to its extended π-conjugated system, making it relevant for applications in optoelectronic devices.
  • Preparation Methods

      Synthetic Routes: There are several synthetic routes to prepare this compound. One common method involves the condensation of 9,9-dihydroxy-9H-fluorene-2,7-disulfonic acid with 2-naphthylamine under suitable conditions.

      Reaction Conditions: The reaction typically occurs in an acidic medium, such as concentrated sulfuric acid, at elevated temperatures.

      Industrial Production: While industrial-scale production details are proprietary, laboratories can synthesize this compound using similar principles.

  • Chemical Reactions Analysis

      Reactivity: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various reactions

      Common Reagents and Conditions: Reactions often involve strong acids, bases, or oxidizing agents.

      Major Products: The major products depend on the specific reaction conditions and substituents. For example, reduction produces the dihydroxy derivative.

  • Scientific Research Applications

      Chemistry: Researchers study its optical properties, solubility, and stability for potential use in organic electronics, sensors, and luminescent materials.

      Biology: Its fluorescent properties make it useful for labeling biomolecules and cellular imaging.

      Medicine: Investigations explore its potential as a drug delivery vehicle or diagnostic probe.

      Industry: Applications include OLEDs, photovoltaics, and chemical sensors.

  • Mechanism of Action

    • The exact mechanism remains an active area of research. its π-conjugated structure suggests interactions with electron-rich species, potentially affecting charge transport or energy transfer processes.
  • Comparison with Similar Compounds

      Similar Compounds: Other anthracene derivatives, such as 2,6-di(2-naphthyl)anthracene and 2,6-di(1-naphthyl)anthracene, share structural features but differ in substitution patterns.

      Uniqueness: DI(2-Naphthyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate’s specific arrangement of functional groups sets it apart from related compounds.

    Properties

    Molecular Formula

    C33H21NO7S2

    Molecular Weight

    607.7 g/mol

    IUPAC Name

    dinaphthalen-2-yl 9-hydroxyiminofluorene-2,7-disulfonate

    InChI

    InChI=1S/C33H21NO7S2/c35-34-33-31-19-27(42(36,37)40-25-11-9-21-5-1-3-7-23(21)17-25)13-15-29(31)30-16-14-28(20-32(30)33)43(38,39)41-26-12-10-22-6-2-4-8-24(22)18-26/h1-20,35H

    InChI Key

    KLLXAZIVRXBUDO-UHFFFAOYSA-N

    Canonical SMILES

    C1=CC=C2C=C(C=CC2=C1)OS(=O)(=O)C3=CC4=C(C=C3)C5=C(C4=NO)C=C(C=C5)S(=O)(=O)OC6=CC7=CC=CC=C7C=C6

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.